6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one” is a derivative of thienopyrimidines . Thienopyrimidines are bioisostere and structural analogs of the natural purines . They are characterized by a broad spectrum of biological activities which includes antimicrobial, antiviral, and anticancer activities .
Synthesis Analysis
The synthesis of “this compound” involves refluxing the amino ester with excess formamide . This process results in the formation of 5-methyl-4-oxo-3,4-dihydrothieno .Scientific Research Applications
Antitumor Activity
6-Methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been extensively studied for their potential in cancer treatment. One study synthesized various derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, demonstrating potent anticancer activity against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Dual Inhibition of Key Enzymes
Several studies have focused on synthesizing compounds based on the thieno[2,3-d]pyrimidine scaffold to act as dual inhibitors of crucial enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibition is a promising strategy for developing antitumor agents. For instance, specific analogues demonstrated remarkable inhibitory activity against these enzymes, highlighting their potential in cancer therapy (Gangjee et al., 2009).
Synthesis Methods
Research has also been conducted on efficient synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones, which is crucial for developing pharmaceutical compounds. For example, a study described a method yielding high synthesis efficiency, which is vital for pharmaceutical applications (Chen, Nie, & Ding, 2009).
Antimicrobial Activity
The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have been explored in several studies. Compounds synthesized from this scaffold have shown moderate to significant activity against various microorganisms, indicating their potential as antimicrobial agents. This includes activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov et al., 2022).
Future Directions
Thienopyrimidines, including “6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one”, have potential in the development of new anticancer and antimicrobial agents . The increasing number of neoplastic diseases has stimulated the search for new structure leads that might be of use in designing novel anticancer drugs . Therefore, future research could focus on exploring the potential of “this compound” in this regard.
Properties
IUPAC Name |
6-methyl-4a,7a-dihydro-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3,5,7H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFKDBYDGNHOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(S1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197820 | |
Record name | Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273578-08-7 | |
Record name | Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1273578-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[2,3-d]pyrimidin-4(1H)-one, 4a,7a-dihydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.